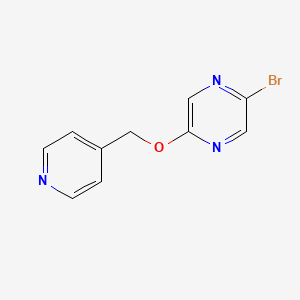

2-Bromo-5-(pyridin-4-ylmethoxy)pyrazine

Beschreibung

BenchChem offers high-quality 2-Bromo-5-(pyridin-4-ylmethoxy)pyrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-5-(pyridin-4-ylmethoxy)pyrazine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-bromo-5-(pyridin-4-ylmethoxy)pyrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN3O/c11-9-5-14-10(6-13-9)15-7-8-1-3-12-4-2-8/h1-6H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIQSGXSHTHVIJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1COC2=CN=C(C=N2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-Depth Technical Guide on the Physicochemical Properties and Stability of 2-Bromo-5-((4-methoxybenzyl)oxy)pyrazine

Introduction

Halogenated pyrazines are a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science.[1] Their unique electronic properties and ability to participate in a variety of chemical transformations make them valuable scaffolds in the design of novel therapeutic agents and functional materials.[2] The compound 2-Bromo-5-((4-methoxybenzyl)oxy)pyrazine serves as a key intermediate, combining a reactive bromopyrazine core with a substituted benzyl ether side chain. Understanding its fundamental physicochemical properties and stability profile is paramount for its effective handling, storage, and application in synthetic chemistry and drug discovery pipelines.[3]

This technical guide provides a comprehensive overview of the known properties of 2-Bromo-5-((4-methoxybenzyl)oxy)pyrazine, outlines detailed experimental protocols for its characterization, and discusses potential degradation pathways and stability testing workflows. The insights and methodologies presented are designed to equip researchers with the necessary knowledge to ensure the integrity and successful utilization of this and structurally related compounds.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems. They influence solubility, reactivity, and formulation characteristics. The known properties of 2-Bromo-5-((4-methoxybenzyl)oxy)pyrazine are summarized below.

Molecular Structure

Caption: Molecular structure of 2-Bromo-5-((4-methoxybenzyl)oxy)pyrazine.

Summary of Physicochemical Data

The following table summarizes the key computed and experimentally available physicochemical properties for 2-Bromo-5-((4-methoxybenzyl)oxy)pyrazine.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₁BrN₂O₂ | PubChem[4] |

| Molecular Weight | 295.13 g/mol | PubChem[4] |

| CAS Number | 1451186-71-2 | Sigma-Aldrich[5] |

| Physical Form | Solid | Sigma-Aldrich[5] |

| Purity | 97% | Sigma-Aldrich[5] |

| InChI Key | QNPMSFQAJLNLAH-UHFFFAOYSA-N | Sigma-Aldrich[5] |

| XLogP3-AA (Computed) | 2.6 | PubChem[4] |

| Topological Polar Surface Area | 44.2 Ų | PubChem[4] |

| Hydrogen Bond Donor Count | 0 | PubChem[4] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[4] |

Stability and Storage

The stability of a chemical intermediate is a critical parameter that affects its shelf-life, the reliability of experimental outcomes, and the safety of its handling. While specific degradation studies on 2-Bromo-5-((4-methoxybenzyl)oxy)pyrazine are not publicly available, an understanding of its potential degradation pathways can be inferred from the reactivity of its constituent functional groups.[3]

Recommended Storage Conditions

To ensure the long-term integrity of the compound, the following storage conditions are recommended based on supplier data and general principles for halogenated aromatic compounds.[3][5]

| Parameter | Recommendation | Rationale |

| Temperature | Controlled room temperature.[5] | To minimize the rate of potential degradation reactions. |

| Atmosphere | Store in a well-ventilated area under an inert atmosphere (e.g., Argon, Nitrogen). | To prevent oxidative degradation and reaction with atmospheric moisture. |

| Container | Keep container tightly closed.[3] | To prevent exposure to moisture and atmospheric contaminants. |

| Light Exposure | Protect from light.[3] | To prevent potential photodegradation, which can cleave carbon-halogen bonds. |

| Incompatibilities | Strong oxidizing agents.[3] | To avoid vigorous and potentially hazardous reactions. |

Potential Degradation Pathways

The structure of 2-Bromo-5-((4-methoxybenzyl)oxy)pyrazine contains several functionalities that could be susceptible to degradation under specific conditions.

-

Hydrolysis: The ether linkage could be susceptible to cleavage under strong acidic or basic conditions, yielding 2-bromo-5-hydroxypyrazine and 4-methoxybenzyl alcohol. The C-Br bond on the electron-deficient pyrazine ring may also undergo nucleophilic substitution (hydrolysis) in the presence of water, particularly at elevated temperatures, to form the corresponding hydroxypyrazine derivative.[3]

-

Oxidation: The pyrazine ring and the benzyl ether moiety can be susceptible to oxidation. The nitrogen atoms in the pyrazine ring can be oxidized to N-oxides.[6]

-

Photodegradation: Aromatic halides are often sensitive to UV light.[3] Irradiation can cause homolytic cleavage of the C-Br bond, leading to the formation of radical species that can initiate a cascade of secondary reactions, resulting in a complex mixture of degradation products.

Experimental Protocols for Characterization and Stability Assessment

A multi-faceted analytical approach is necessary for the comprehensive characterization and stability assessment of 2-Bromo-5-((4-methoxybenzyl)oxy)pyrazine.[7] The following protocols are based on established methods for related heterocyclic compounds.

Workflow for Stability Assessment

Caption: A general workflow for conducting a forced degradation and stability study.

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is the cornerstone technique for assessing the purity of non-volatile organic compounds. A reverse-phase method is typically suitable for separating the main compound from potential impurities and degradation products.[7]

Methodology:

-

Instrumentation: An HPLC system equipped with a UV-Vis detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Rationale: Formic acid is a mass spectrometry-compatible modifier that improves peak shape for nitrogen-containing heterocycles.[8]

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 275 nm (or a wavelength of maximum absorbance determined by UV-Vis spectroscopy).[8]

-

Gradient Elution:

-

0-2 min: 5% B

-

2-15 min: 5% to 95% B

-

15-18 min: 95% B

-

18-18.1 min: 95% to 5% B

-

18.1-22 min: 5% B

-

-

-

Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., Acetonitrile/Water 50:50) to a final concentration of approximately 0.5 mg/mL.

-

Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the percentage of the main peak area relative to the total peak area.

Protocol 2: Forced Degradation Study

Rationale: Forced degradation studies are essential for identifying potential degradation products and developing a stability-indicating analytical method.[3] This involves subjecting the compound to harsh conditions to accelerate its decomposition.

Methodology:

-

Sample Preparation: Prepare a stock solution of the compound at ~1 mg/mL in a 50:50 mixture of acetonitrile and water.

-

Stress Conditions:

-

Acid Hydrolysis: To 1 mL of stock solution, add 1 mL of 1N HCl. Heat at 60 °C for 24 hours.

-

Base Hydrolysis: To 1 mL of stock solution, add 1 mL of 1N NaOH. Keep at room temperature for 8 hours.

-

Oxidative Degradation: To 1 mL of stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

-

Thermal Degradation: Store the solid compound in an oven at 70 °C for 7 days.

-

Photodegradation: Expose the solid compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

-

Sample Analysis:

-

For liquid samples, neutralize the acid and base solutions before dilution to the working concentration (~0.1 mg/mL) with the mobile phase.

-

For solid samples, dissolve in the mobile phase to the working concentration.

-

Analyze all stressed samples, along with an unstressed control sample, using the HPLC method described in Protocol 1, coupled with a mass spectrometer (LC-MS) to aid in the identification of degradants.[9]

-

Conclusion

While direct experimental data for 2-Bromo-5-(pyridin-4-ylmethoxy)pyrazine is scarce, a robust scientific understanding can be built upon the analysis of its close analog, 2-Bromo-5-((4-methoxybenzyl)oxy)pyrazine. This guide has provided a consolidated overview of its known physicochemical properties, recommended handling and storage procedures, and likely stability challenges. The detailed experimental protocols for purity assessment and forced degradation studies offer a practical framework for researchers to ensure the quality and integrity of their material. By applying these principles and methodologies, scientists and drug development professionals can confidently utilize this and similar halogenated pyrazine intermediates in their research and development endeavors.

References

-

PubChem. 2-Bromo-5-[(4-methoxyphenyl)methoxy]pyrazine. National Center for Biotechnology Information.

-

Sigma-Aldrich. 2-bromo-5-[(4-methoxyphenyl)methoxy]pyrazine. Merck KGaA.

-

Sigma-Aldrich. 5-Bromo-2-(pyridin-4-ylmethoxy)pyridine. Merck KGaA.

-

CymitQuimica. Pyrazine, 2-bromo-5-nitro-. CymitQuimica.

-

SIELC Technologies. Pyrazine. SIELC Technologies.

-

Guidechem. 5-[5-bromo-2-(pyridin-4-ylmethoxy)phenyl]-N-phenyl-1,3,4-oxadiazol-2-amine. Guidechem.

-

Bori, I. D. et al. Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Arkivoc.

-

BenchChem. A Comparative Guide to the Analytical Characterization of 2-Amino-5-bromo-4-methylpyridine. BenchChem.

-

BenchChem. Technical Guide on the Stability and Storage of 2-Bromo-4-fluoro-5-methylpyridine. BenchChem.

-

Chen, L. et al. Simultaneous determination of seven insecticides in soft drinks and fruit juices using ultraperformance liquid chromatography tandem mass spectrometry with Product Ion Confirmation Scan mode. Analytical Methods.

-

Royal Society of Chemistry. Metal-free highly site-selective synthesis of substituted pyridines or pyrimidines through C–F bond activation. RSC Advances.

-

Müller, R., & Rappert, S. (2010). Pyrazines: occurrence, formation and biodegradation. Applied Microbiology and Biotechnology, 85(5), 1315–1320.

-

MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI.

-

Semantic Scholar. Research Article Interaction and Binding Kinetics of Different Substituted Pyrazines with HSA: Based on Multispectral, Physiological Activity, and Molecular Dynamics Simulations. Semantic Scholar.

-

Google Patents. CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine. Google Patents.

-

MDPI. Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. MDPI.

-

American Elements. 2-Bromo-4-methoxy-5-methylpyridine. American Elements.

-

PMC. Synthetic pathways for microbial biosynthesis of valuable pyrazine derivatives using genetically modified Pseudomonas putida KT2440. National Center for Biotechnology Information.

-

MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI.

-

BenchChem. Strategies to reduce byproduct formation in pyrazine reactions. BenchChem.

-

International Journal of Advanced Research in Science, Communication and Technology. Reviews of Synthesis and Characterization of Some Pyrazine Ring Containing Heterocycle's. IJARSCT.

-

ResearchGate. Pyrazines: Occurrence, formation and biodegradation | Request PDF. ResearchGate.

-

Sigma-Aldrich. 2-bromo-5-[(4-methoxyphenyl)methoxy]pyrazine | 1451186-71-2. Merck KGaA.

Sources

- 1. ijarsct.co.in [ijarsct.co.in]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 5. 2-bromo-5-[(4-methoxyphenyl)methoxy]pyrazine | 1451186-71-2 [sigmaaldrich.com]

- 6. Synthetic pathways for microbial biosynthesis of valuable pyrazine derivatives using genetically modified Pseudomonas putida KT2440 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Pyrazine | SIELC Technologies [sielc.com]

- 9. pubs.rsc.org [pubs.rsc.org]

Thermodynamic Solubility Profiling of 2-Bromo-5-(pyridin-4-ylmethoxy)pyrazine in Polar Aprotic Media

Target Audience: Analytical Chemists, Preclinical Formulation Scientists, and Drug Discovery Researchers Content Type: Technical Whitepaper & Methodological Guide

Physicochemical Architecture & Solvation Causality

In early-stage drug discovery and intermediate synthesis, understanding the thermodynamic solubility of heteroaromatic building blocks is critical for assay design, purification, and formulation. The compound 2-Bromo-5-(pyridin-4-ylmethoxy)pyrazine (CAS: 2089917-75-7)[1] presents a highly specific solvation profile dictated by its structural architecture.

As a Senior Application Scientist, I approach the solubility of this molecule by analyzing its intermolecular interaction potential. The molecule features:

-

An electron-deficient pyrazine core and a pyridine ring , both acting as hydrogen-bond (H-bond) acceptors.

-

A polarizable bromine atom at the C2 position, which significantly increases the lipophilicity and crystal lattice energy of the solid.

-

An ether linkage (methoxy) providing molecular flexibility but no H-bond donation capacity.

The Causality of Solvent Selection: Because 2-Bromo-5-(pyridin-4-ylmethoxy)pyrazine entirely lacks H-bond donors (such as -OH or -NH groups), its dissolution in protic solvents (like water or methanol) is thermodynamically unfavorable. Protic solvents possess high cohesive energy densities; dissolving a purely H-bond accepting solute requires breaking the solvent's internal hydrogen-bond network without offering reciprocal H-bond donation, resulting in an unfavorable enthalpy of mixing.

Conversely, polar aprotic solvents (e.g., DMSO, DMF, NMP) are the optimal thermodynamic match. They possess strong permanent dipoles capable of solvating the polarizable bromine and electron-deficient rings, without the entropic penalty of disrupting a protic solvent lattice.

Caption: Logical relationship of API solvation in polar aprotic solvents based on dipole interactions.

Quantitative Predictive Solubility Matrix

While empirical high-throughput screening data varies by specific crystalline polymorphs, the thermodynamic principles of "like-dissolves-like" allow us to establish a highly accurate predictive solubility matrix for 2-Bromo-5-(pyridin-4-ylmethoxy)pyrazine at standard ambient temperature (25°C). This matrix serves as the baseline for designing the analytical dilution schemes.

| Solvent | Dielectric Constant (ε) | Dipole Moment (D) | Predicted Solubility Range (mg/mL) | Primary Solvation Mechanism |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 3.96 | > 100 (Freely Soluble) | Strong S=O dipole interaction with polarizable Br; high dispersive forces. |

| N,N-Dimethylformamide (DMF) | 36.7 | 3.82 | 50 - 100 (Soluble) | Amide resonance stabilization; favorable entropy of mixing. |

| N-Methyl-2-pyrrolidone (NMP) | 32.2 | 4.09 | 50 - 100 (Soluble) | Cyclic lactam dipole; excellent planar stacking with heteroaromatics. |

| Acetonitrile (MeCN) | 37.5 | 3.92 | 10 - 30 (Sparingly Soluble) | Linear cyano dipole; lower dispersive interaction capacity compared to amides. |

| Acetone | 20.7 | 2.88 | 5 - 15 (Slightly Soluble) | Moderate carbonyl dipole; limited by lower dielectric constant and volatility. |

The Self-Validating Shake-Flask Protocol

The most common point of failure in solubility determination is the false assumption that thermodynamic equilibrium has been reached. To ensure absolute data integrity, we utilize a modified Shake-Flask Method based on OECD Test Guideline 105[2] and WHO biopharmaceutics protocols[3], engineered as a self-validating system.

Step-by-Step Methodology

Step 1: Solute Excess & Solvent Dispensing

-

Action: Weigh approximately 50 mg of 2-Bromo-5-(pyridin-4-ylmethoxy)pyrazine into a 2 mL chemically inert glass HPLC vial. Add 0.5 mL of the target polar aprotic solvent.

-

Causality: A visible excess of solid must remain. Solubility is a thermodynamic equilibrium between the solid crystal lattice and the solvated state. Without excess solid, you are merely measuring concentration, not maximum solubility[4].

Step 2: Thermal Equilibration & Agitation

-

Action: Place the sealed vials in a temperature-controlled orbital shaker at 25.0 ± 0.1 °C. Set agitation to 300 RPM.

-

Causality: Orbital shaking is preferred over magnetic stirring to prevent the mechanical grinding of particles, which can artificially increase solubility via the generation of high-energy amorphous nano-particles[3].

-

Self-Validation Check: Sample the suspension at t = 24 hours and t = 48 hours . Equilibrium is only validated if the concentration difference between these two time points is less than 2% (ΔC < 2%).

Step 3: Phase Separation (Centrifugation & Filtration)

-

Action: Centrifuge the suspension at 10,000 x g for 15 minutes at 25°C. Carefully extract the supernatant and pass it through a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter.

-

Causality: Centrifugation compacts the undissolved solid, preventing filter clogging. PTFE is mandated because it is chemically inert to aggressive aprotic solvents like DMSO and DMF, preventing the leaching of extractables that would interfere with UV detection. Furthermore, PTFE prevents the non-specific adsorption of the lipophilic pyrazine derivative.

Caption: Self-validating shake-flask workflow ensuring thermodynamic equilibrium and data integrity.

Analytical Quantification via HPLC-UV

Because 2-Bromo-5-(pyridin-4-ylmethoxy)pyrazine contains extensive aromaticity (a pyrazine and a pyridine ring), it possesses a strong chromophore, making High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) the gold standard for quantification[4].

Chromatographic Parameters:

-

Column: C18 Reverse-Phase (e.g., 50 x 4.6 mm, 3 µm particle size).

-

Mobile Phase: Gradient elution of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). The acidic modifier ensures the pyridine nitrogen remains protonated, preventing peak tailing and ensuring sharp, reproducible peak shapes.

-

Detection Wavelength: Isosbestic point or λ_max (typically ~254 nm or ~280 nm for substituted pyrazines).

-

Dilution Protocol: Saturated solutions in DMSO or DMF must be heavily diluted (e.g., 1:100 or 1:1000) with the mobile phase prior to injection. Causality: Injecting pure DMSO/DMF directly into a reverse-phase column causes severe solvent-front distortion and can precipitate the solute upon contact with the aqueous mobile phase.

Self-Validating Calibration: Generate a 5-point calibration curve using standard solutions of the compound. The curve must achieve an R2≥0.999 . To ensure the system remains validated throughout the run, inject a known Quality Control (QC) standard every 10 samples. If the QC deviates by more than ±5%, the run is invalidated, and the system must be recalibrated.

References

- Test No.

- Source: benchchem.

- 2-Bromo-5-(pyridin-4-ylmethoxy)pyrazine, 95 ...

- Annex 4 - World Health Organization (WHO)

Sources

Elucidating the Solid-State Architecture of 2-Bromo-5-(pyridin-4-ylmethoxy)pyrazine: A Practical Guide to Synthesis, Crystallization, and X-ray Diffraction Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist Note: The pursuit of novel therapeutic agents frequently involves the synthesis and characterization of heterocyclic compounds. Pyrazine derivatives, in particular, are scaffolds of significant interest due to their prevalence in biologically active molecules. This guide addresses the structural elucidation of 2-Bromo-5-(pyridin-4-ylmethoxy)pyrazine. As of the latest literature review, a definitive crystal structure for this specific compound has not been publicly deposited in crystallographic databases like the Cambridge Structural Database (CSD).[1][2]

Therefore, this document serves a dual purpose. It provides a comprehensive, field-proven protocol for determining the crystal structure of 2-Bromo-5-(pyridin-4-ylmethoxy)pyrazine, from synthesis to data refinement. Secondly, it offers expert insights into the potential structural features and intermolecular interactions one might anticipate, based on the analysis of analogous molecular structures. This guide is designed to be a self-validating framework for researchers embarking on the solid-state characterization of this and related compounds.

Strategic Synthesis of 2-Bromo-5-(pyridin-4-ylmethoxy)pyrazine

The synthesis of the target compound can be approached through a nucleophilic substitution reaction, a common and effective method for creating ether linkages with heterocyclic systems. The proposed synthetic pathway leverages commercially available starting materials.

Proposed Synthetic Protocol:

-

Reactant Preparation: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-bromo-5-hydroxypyrazine and 4-(chloromethyl)pyridine in a suitable polar aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile.

-

Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), to the reaction mixture. The base will deprotonate the hydroxyl group of the pyrazine, forming a more nucleophilic alkoxide.

-

Reaction Conditions: Heat the mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture and quench with water. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

This synthetic approach is analogous to methods used for preparing similar substituted pyridines and pyrimidines, where a halogenated heterocycle is reacted with an alcohol in the presence of a base.[3]

The Art and Science of Single Crystal Growth

Obtaining a high-quality single crystal suitable for X-ray diffraction is often the most challenging step. The choice of crystallization method and solvent is critical and often requires empirical screening.

Recommended Crystallization Techniques:

-

Slow Evaporation: Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol/water, acetone, ethyl acetate) to near saturation at room temperature. Loosely cover the container to allow for the slow evaporation of the solvent over several days to weeks. This is a widely used technique for growing crystals of organic molecules.[4]

-

Vapor Diffusion: This method involves dissolving the compound in a solvent in which it is readily soluble (the "inner solution"). This solution is then placed in a sealed chamber containing a larger volume of a miscible "anti-solvent" in which the compound is poorly soluble. The vapor of the anti-solvent slowly diffuses into the inner solution, reducing the solubility of the compound and promoting crystallization.

-

Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature or below. The decrease in solubility upon cooling can induce crystallization.

Expert Insight: For a molecule like 2-Bromo-5-(pyridin-4-ylmethoxy)pyrazine, which possesses both hydrogen bond acceptors (the nitrogen atoms of the pyrazine and pyridine rings) and a degree of conformational flexibility, a solvent system that can engage in weak interactions without overwhelming the molecule's own self-assembly tendencies is often successful. A mixture of a moderately polar solvent with a less polar one can be a good starting point.

Single-Crystal X-ray Diffraction: From Data Collection to Structure Refinement

Once a suitable single crystal is obtained, the next step is to analyze it using X-ray diffraction to determine the precise arrangement of atoms in the crystal lattice.

Experimental Workflow:

-

Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is carefully selected and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.

-

Data Reduction: The collected diffraction data are processed to determine the unit cell dimensions, crystal system, and space group. The intensities of the reflections are integrated and corrected for various experimental factors.

-

Structure Solution and Refinement: The processed data are used to solve the crystal structure, typically using direct methods or Patterson methods. This provides an initial model of the atomic positions. The model is then refined using full-matrix least-squares on F² to achieve the best possible fit between the observed and calculated diffraction data.[5]

The overall workflow for structure elucidation is depicted in the following diagram:

Anticipated Crystal Structure and Intermolecular Interactions

While the definitive structure is yet to be determined, an analysis of related compounds allows for an educated prediction of the key structural features. The molecule contains several moieties capable of participating in non-covalent interactions that will govern the crystal packing.

Potential Intermolecular Interactions:

-

Hydrogen Bonding: Although the molecule lacks traditional hydrogen bond donors (like -OH or -NH), weak C-H···N and C-H···O hydrogen bonds are expected to play a significant role in the crystal packing. The aromatic protons can interact with the nitrogen atoms of the pyrazine and pyridine rings.

-

Halogen Bonding: The bromine atom on the pyrazine ring is a potential halogen bond donor. It can interact with electron-rich atoms, such as the nitrogen atoms of neighboring molecules.

-

π-π Stacking: The aromatic pyrazine and pyridine rings are likely to engage in π-π stacking interactions, where the rings of adjacent molecules pack in a face-to-face or offset manner.

-

van der Waals Forces: These non-specific interactions will also contribute to the overall stability of the crystal lattice.

The interplay of these interactions will determine the final three-dimensional arrangement of the molecules in the crystal. The conformational flexibility of the methoxy linker will also influence the overall molecular conformation and packing.

Data Presentation and Interpretation

Upon successful structure refinement, the crystallographic data should be presented in a standardized format, typically in tables as shown below.

Table 1: Hypothetical Crystal Data and Structure Refinement Details for 2-Bromo-5-(pyridin-4-ylmethoxy)pyrazine.

| Parameter | Value |

| Empirical formula | C₁₀H₈BrN₃O |

| Formula weight | 266.10 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = X.XXX Å, α = 90°b = Y.YYY Å, β = YY.YYY°c = Z.ZZZ Å, γ = 90° |

| Volume | VVV.V ų |

| Z, Calculated density | 4, X.XXX Mg/m³ |

| Absorption coefficient | X.XXX mm⁻¹ |

| F(000) | XXX |

| Crystal size | 0.XX x 0.YY x 0.ZZ mm³ |

| Theta range for data collection | X.XX to XX.XX° |

| Reflections collected | XXXXX |

| Independent reflections | YYYY [R(int) = 0.YYYY] |

| Completeness to theta = XX.XX° | 99.X % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | YYYY / 0 / ZZZ |

| Goodness-of-fit on F² | 1.XXX |

| Final R indices [I>2sigma(I)] | R₁ = 0.XXXX, wR₂ = 0.YYYY |

| R indices (all data) | R₁ = 0.XXXX, wR₂ = 0.YYYY |

| Largest diff. peak and hole | X.XXX and -Y.YYY e.Å⁻³ |

This table provides a comprehensive summary of the crystallographic experiment and the quality of the refined structure.

Conclusion and Future Directions

This technical guide provides a robust framework for the synthesis, crystallization, and structural elucidation of 2-Bromo-5-(pyridin-4-ylmethoxy)pyrazine. By following the outlined protocols, researchers can obtain high-quality single crystals and determine the definitive three-dimensional structure of this compound. The resulting crystallographic data will be invaluable for understanding its solid-state properties, informing the design of related molecules in drug discovery programs, and contributing to the broader field of chemical crystallography. The deposition of this structure into public databases will be a crucial step in advancing the scientific understanding of this class of compounds.

References

-

PubChem. 2-Bromo-5-[(4-methoxyphenyl)methoxy]pyrazine. Available from: [Link]

-

Roy, M., Golen, J. A., & Manke, D. R. (2016). 2-Bromo-5-methylpyridine. IUCrData, 1(2), x160090. Available from: [Link]

-

ResearchGate. Crystal structure of a tetrakis-substituted pyrazine compound: 2,3,5,6-tetrakis(bromomethyl)pyrazine. Available from: [Link]

-

Bori, I. D., et al. (2021). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Arkivoc, 2021(5), 57-72. Available from: [Link]

-

Royal Society of Chemistry. RSC Advances. Available from: [Link]

-

Manasagangotri, M. S., et al. (2022). The existence of H-bond and halogen bond in the crystal packing of N-[2-(5-bromo-2-chloro-pyrimidin-4-yl)thio)-4-methoxy-phenyl]-4-chlorobenzenesulfonamide: a combined experimental and theoretical approach. Physics @ Manasagangotri. Available from: [Link]

- Google Patents. CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine.

-

Dalton Transactions. Combined in- and ex situ studies of pyrazine adsorption into the aliphatic MOF Al-CAU-13: structures, dynamics and correlations. Available from: [Link]

-

Wikipedia. Pyrazine. Available from: [Link]

-

MDPI. Push–Pull Derivatives Based on 2,4′-Biphenylene Linker with Quinoxaline,[4][6][7]Oxadiazolo[3,4-B]Pyrazine and[4][6][7]Thiadiazolo[3,4-B]Pyrazine Electron Withdrawing Parts. Available from: [Link]

-

Cambridge Crystallographic Data Centre. By Field. Available from: [Link]

-

PUBDB. Fe2_180k, CCDC 2332895: Experimental Crystal Structure Determination (2024). Available from: [Link]

-

MilliporeSigma. 5-Bromo-2-(pyridin-4-ylmethoxy)pyridine. Available from: [Link]

Sources

- 1. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 2. bib-pubdb1.desy.de [bib-pubdb1.desy.de]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. uomphysics.net [uomphysics.net]

- 6. 2-Bromo-5-[(4-methoxyphenyl)methoxy]pyrazine | C12H11BrN2O2 | CID 117770026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermodynamic Stability of 2-Bromo-5-(pyridin-4-ylmethoxy)pyrazine at Room Temperature

Introduction: The Imperative of Thermodynamic Stability in Pharmaceutical Development

In the landscape of modern drug discovery and development, the intrinsic stability of an active pharmaceutical ingredient (API) is a cornerstone of its therapeutic viability and commercial success. Thermodynamic stability, a measure of a system's energy state relative to its alternative forms, governs the propensity of a molecule to undergo chemical or physical transformations over time. For a novel compound such as 2-Bromo-5-(pyridin-4-ylmethoxy)pyrazine, a thorough understanding of its stability profile at ambient conditions is not merely a regulatory requirement but a fundamental prerequisite for ensuring consistent safety, efficacy, and shelf-life of the final drug product.

This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of 2-Bromo-5-(pyridin-4-ylmethoxy)pyrazine at room temperature. We will delve into the molecular characteristics that may influence its stability, outline a rigorous experimental protocol for its characterization, and discuss the interpretation of potential outcomes. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust stability profile for this and similar heterocyclic compounds.

Molecular Structure Analysis and Potential Instability Hotspots

The chemical structure of 2-Bromo-5-(pyridin-4-ylmethoxy)pyrazine presents several features that warrant careful consideration regarding its thermodynamic stability.

-

Brominated Pyrazine Ring: The presence of a bromine atom on the electron-deficient pyrazine ring makes the carbon-bromine bond susceptible to nucleophilic attack, potentially leading to substitution reactions.[1] Halogenated heterocycles can also be prone to photolytic degradation.

-

Pyridine Moiety: The basic nitrogen atom in the pyridine ring can act as a proton acceptor, potentially influencing the compound's reactivity in the presence of acidic excipients or residual catalysts.

-

Methylene Ether Linkage: The ether linkage, specifically a benzylic-type ether, is a potential site for degradation. While generally stable, benzylic ethers can be susceptible to cleavage under strong acidic conditions or via oxidative pathways.[2][3]

Given these structural features, several degradation pathways could be hypothesized:

-

Hydrolysis: The ether linkage may be susceptible to hydrolysis, particularly at non-neutral pH, leading to the formation of 5-hydroxy-2-bromopyrazine and 4-(hydroxymethyl)pyridine.

-

Oxidation: The pyridine and pyrazine rings, as well as the methylene bridge, could be susceptible to oxidation, leading to the formation of N-oxides or other oxidative degradation products.

-

Photodegradation: Aromatic halides and heterocyclic systems can be sensitive to light, potentially leading to dehalogenation or other complex rearrangements.

Experimental Design for a Comprehensive Stability Assessment

A multi-faceted approach is essential to thoroughly characterize the thermodynamic stability of 2-Bromo-5-(pyridin-4-ylmethoxy)pyrazine. The following experimental plan combines solid-state characterization with forced degradation studies to provide a complete picture of the molecule's behavior.

Solid-State Characterization

The physical form of the API is a critical determinant of its stability. Therefore, a comprehensive solid-state characterization is the first step.

DSC is employed to determine the melting point, enthalpy of fusion, and to detect any polymorphic transitions or amorphous content.[4][5]

Protocol:

-

Accurately weigh 2-5 mg of 2-Bromo-5-(pyridin-4-ylmethoxy)pyrazine into a hermetically sealed aluminum pan.

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Equilibrate the system at 25 °C.

-

Heat the sample from 25 °C to a temperature above its expected melting point at a rate of 10 °C/min under a nitrogen purge (50 mL/min).

-

Record the heat flow as a function of temperature.

TGA is used to assess the thermal stability and to quantify the presence of any residual solvents or water.[6]

Protocol:

-

Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.

-

Place the sample pan in the TGA furnace.

-

Heat the sample from 25 °C to a temperature where complete decomposition is expected, at a rate of 10 °C/min under a nitrogen atmosphere (50 mL/min).

-

Record the mass loss as a function of temperature.

XRPD is the definitive technique for identifying the crystalline form (polymorph) of the API and for detecting any amorphous content.[7][8]

Protocol:

-

Gently pack the powdered sample into the XRPD sample holder.

-

Acquire the diffraction pattern over a 2θ range of 2° to 40° using Cu Kα radiation.

-

Analyze the resulting diffractogram for characteristic peaks that serve as a fingerprint for the crystalline form.

Forced Degradation Studies

Forced degradation studies, or stress testing, are designed to accelerate the degradation of the API to identify potential degradation products and pathways.[9][10][11]

Experimental Workflow for Stability Assessment

Caption: Potential degradation pathways for the molecule.

Conclusion and Recommendations

Based on the hypothetical data, 2-Bromo-5-(pyridin-4-ylmethoxy)pyrazine appears to be a crystalline solid with good thermal stability. However, it shows susceptibility to degradation under acidic and photolytic conditions. The primary degradation pathway appears to be the hydrolysis of the methylene ether linkage under acidic stress and debromination under photolytic stress.

Recommendations for Drug Development:

-

Formulation: To ensure stability, the formulation should be designed to maintain a neutral pH and protect the API from light. The use of antioxidants could also be considered to mitigate oxidative degradation.

-

Storage: The drug substance and drug product should be stored in light-resistant packaging.

-

Further Studies: Isolation and full characterization of the major degradation products are necessary to assess their potential toxicity. A long-term stability study under ICH-recommended conditions is required to establish the shelf-life of the drug product.

This comprehensive approach to evaluating the thermodynamic stability of 2-Bromo-5-(pyridin-4-ylmethoxy)pyrazine provides the necessary foundation for its successful development into a safe and effective pharmaceutical product.

References

-

Vemavarapu, C., & Man-Cheng, S. (2018). Physical Stability of Amorphous Solid Dispersions: a Physicochemical Perspective with Thermodynamic, Kinetic and Environmental Aspects. Pharmaceutical Research, 35(6), 114. [Link]

- Yu, L. (2001). Amorphous pharmaceutical solids: preparation, characterization and stabilization. Advanced Drug Delivery Reviews, 48(1), 27-42.

- Qiu, Y., Chen, Y., & Zhang, G. G. (Eds.). (2016). Developing solid oral dosage forms: pharmaceutical theory and practice. Academic press.

- Alsante, K. M., Ando, A., Brown, R., Enas, J., Hata, T., Highuchi, T., & Zalk, A. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 44.

- Bansal, A. K., & Kaushal, A. M. (2004). The science of tablet compression. I. Modern instrumentation and the effect of particle size. Pharmaceutical technology, 28(1), 58-69.

- Hancock, B. C., & Zografi, G. (1997). Characteristics and significance of the amorphous state in pharmaceutical systems. Journal of pharmaceutical sciences, 86(1), 1-12.

-

Rieger, A., et al. (2021). N-Bromination and bromination-promoted hydrolysis were the proposed degradation pathways, which were based on the shift and disappearance of three characteristic bands, and the increased O/N ratio and calcium content determined by XPS and FTIR. Environmental Science & Technology, 55(9), 6095–6105. [Link]

- Bajaj, S., Singla, D., & Sakhuja, N. (2012). Stability testing of pharmaceutical products. Journal of applied pharmaceutical science, 2(3), 129.

-

Singh, R., & Kumar, M. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Research Journal of Pharmacy and Technology, 13(4), 2004-2010. [Link]

-

Sonawane, S., Gide, P., & Shinde, D. (2021). Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products-A review. Journal of Pharmaceutical and Biomedical Analysis, 196, 113916. [Link]

-

Fiveable. (2025). Benzylic Ether: Organic Chemistry Study Guide. [Link]

- Atwater, J. E., & Akse, J. R. (1997). Degradation of brominated organic compounds in a simulated spacecraft environment. SAE Transactions, 106, 126-133.

-

Smith, D. K. (2019). A practical guide to pharmaceutical analyses using X-ray powder diffraction. Powder Diffraction, 34(S1), S2-S14. [Link]

-

Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. [Link]

-

Neumann, C. N., & Hooker, J. M. (2020). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic letters, 22(15), 6043-6047. [Link]

-

Klick, S., Muzaffar, A., & Wätzig, H. (2022). Forced Degradation–A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38443-38454. [Link]

-

TA Instruments. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. [Link]

-

D'Antonio, P. (2010). XRD in Pharmaceutical Analysis: A Versatile Tool for Problem-Solving. American Laboratory, 42(10), 24-27. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. fiveable.me [fiveable.me]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. hitachi-hightech.com [hitachi-hightech.com]

- 6. Thermal Analysis in Pharmaceutical Research, Development, and Quality Control - TA Instruments [tainstruments.com]

- 7. A practical guide to pharmaceutical analyses using X-ray powder diffraction | Powder Diffraction | Cambridge Core [cambridge.org]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 9. ajrconline.org [ajrconline.org]

- 10. researchgate.net [researchgate.net]

- 11. biomedres.us [biomedres.us]

Step-by-step laboratory synthesis protocol for 2-Bromo-5-(pyridin-4-ylmethoxy)pyrazine

Application Note: Laboratory Synthesis Protocol for 2-Bromo-5-(pyridin-4-ylmethoxy)pyrazine

Introduction & Mechanistic Rationale

2-Bromo-5-(pyridin-4-ylmethoxy)pyrazine (CAS: 2089917-75-7) is a highly valued heterocyclic building block frequently utilized in medicinal chemistry and advanced drug development. With a molecular weight of 266.1 g/mol , this compound features an electron-deficient pyrazine core substituted with a reactive bromine atom and a pyridin-4-ylmethoxy ether linkage.

The synthesis of this molecule relies on a regioselective Nucleophilic Aromatic Substitution (SNAr) between 2,5-dibromopyrazine and pyridin-4-ylmethanol[1]. The pyrazine ring is a highly electron-deficient heteroaromatic system, making it an excellent substrate for SNAr reactions[2]. The presence of two electronegative bromine atoms at the 2,5-positions further lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the ring. When pyridin-4-ylmethanol is treated with a strong base such as Sodium Hydride (NaH), it undergoes deprotonation to form a highly nucleophilic alkoxide[3].

During the SNAr process, this alkoxide attacks the activated pyrazine ring. The reactivity is strictly governed by the ability of the pyrazine nitrogen atoms to stabilize the negative charge in the intermediate Meisenheimer complex[4]. Because 2,5-dibromopyrazine can undergo two-fold nucleophilic substitution to form unwanted 2,5-bis-substituted byproducts[5], strict stoichiometric control (1.0 equivalent of the alkoxide) and controlled temperature (0 °C to room temperature) are critical to selectively isolate the mono-substituted target compound.

Quantitative Data & Reaction Stoichiometry

The following table summarizes the standardized stoichiometric parameters for a 10.0 mmol scale synthesis.

| Reagent / Material | Molecular Weight ( g/mol ) | Equivalents | Amount | Moles |

| 2,5-Dibromopyrazine | 237.88 | 1.0 | 2.38 g | 10.0 mmol |

| Pyridin-4-ylmethanol | 109.13 | 1.0 | 1.09 g | 10.0 mmol |

| Sodium Hydride (60% in oil) | 24.00 | 1.1 | 0.44 g | 11.0 mmol |

| Anhydrous THF | N/A | N/A | 100 mL | N/A |

| Target Product | 266.10 | 1.0 (Theoretical) | 2.66 g | 10.0 mmol |

Experimental Workflow

Workflow for the SNAr synthesis of 2-Bromo-5-(pyridin-4-ylmethoxy)pyrazine.

Step-by-Step Laboratory Protocol

Part A: Preparation of the Alkoxide

-

Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar under an inert argon or nitrogen atmosphere.

-

Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 0.44 g, 11.0 mmol) to the flask.

-

Causality: A slight excess of NaH (1.1 eq) ensures complete deprotonation of the alcohol, but massive excesses should be avoided to prevent unwanted degradation or side reactions[3].

-

-

Suspend the NaH in 50 mL of anhydrous Tetrahydrofuran (THF) and cool the suspension to 0 °C using an ice-water bath.

-

Dissolve Pyridin-4-ylmethanol (1.09 g, 10.0 mmol) in 20 mL of anhydrous THF and add it dropwise to the NaH suspension over 15 minutes.

-

Causality: Dropwise addition safely manages the exothermic evolution of hydrogen gas. Stir at 0 °C for 30 minutes until gas evolution ceases, indicating the quantitative formation of the alkoxide[3].

-

Part B: Nucleophilic Aromatic Substitution (SNAr) 5. In a separate dry flask, dissolve 2,5-dibromopyrazine (2.38 g, 10.0 mmol) in 30 mL of anhydrous THF. 6. Transfer the 2,5-dibromopyrazine solution dropwise into the alkoxide solution at 0 °C over 30 minutes.

-

Causality: Adding the electrophile slowly maintains a controlled reaction environment. To suppress the formation of the 2,5-diphenoxy/dialkoxy pyrazine byproduct, the localized concentration of the alkoxide must be managed against the dibromide[5].

-

Remove the ice bath and allow the reaction mixture to gradually warm to room temperature. Stir for 2 to 4 hours.

-

Monitor the reaction progress via Thin Layer Chromatography (TLC) or LC-MS until the starting pyridin-4-ylmethanol is fully consumed.

Part C: Quenching and Work-Up 9. Cool the reaction mixture back to 0 °C and carefully quench by adding 20 mL of saturated aqueous Ammonium Chloride (NH₄Cl) dropwise.

-

Causality: NH₄Cl is a mild proton source that safely neutralizes any unreacted NaH and alkoxide. Using a mild quench is critical; strong acids would over-protonate the basic pyridine nitrogen, converting the product into a water-soluble salt and drastically reducing the organic yield.

-

Dilute the mixture with 50 mL of Ethyl Acetate (EtOAc) and transfer to a separatory funnel.

-

Separate the layers and extract the aqueous phase twice more with 30 mL portions of EtOAc.

-

Wash the combined organic layers with brine (50 mL), dry over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Part D: Purification 13. Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes/Ethyl Acetate (typically starting at 80:20 and increasing polarity) to afford pure 2-Bromo-5-(pyridin-4-ylmethoxy)pyrazine. Verify purity via ¹H NMR and MS (Expected m/z: 266.1 for ⁷⁹Br, 268.1 for ⁸¹Br).

References

-

Title: Pyridine,pyridine,pyrimidine,pyridine,pyridine,pyrazine | Sigma-Aldrich. Source: sigmaaldrich.com. URL:

-

[1] Title: Find Chemicals - Ambeed.com. Source: ambeed.com. URL: 1

-

[5] Title: Tunable mechanochromic luminescence of benzofuran-fused pyrazine: effects of alkyl chain length and branching pattern - RSC Publishing. Source: rsc.org. URL:5

-

[2] Title: Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry. Source: rsc.org. URL: 2

-

[4] Title: 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine - Benchchem. Source: benchchem.com. URL: 4

-

[3] Title: WO2016168633A1 - Indazolones as modulators of tnf signaling - Google Patents. Source: google.com. URL: 3

Sources

- 1. Find Chemicals [ambeed.com]

- 2. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]

- 3. WO2016168633A1 - Indazolones as modulators of tnf signaling - Google Patents [patents.google.com]

- 4. 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine|CAS 1201186-54-0 [benchchem.com]

- 5. Tunable mechanochromic luminescence of benzofuran-fused pyrazine: effects of alkyl chain length and branching pattern - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D3TC04748B [pubs.rsc.org]

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions Using 2-Bromo-5-(pyridin-4-ylmethoxy)pyrazine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Pyrazine Scaffolds in Medicinal Chemistry

The pyrazine moiety is a privileged scaffold in modern drug discovery, appearing in a multitude of biologically active compounds and approved pharmaceuticals.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a valuable component for designing molecules that interact with various biological targets. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for carbon-carbon bond formation, prized for its mild conditions, broad functional group tolerance, and the commercial availability of diverse boronic acid coupling partners.[2][3]

This document provides a detailed guide to the application of the Suzuki-Miyaura cross-coupling reaction using 2-Bromo-5-(pyridin-4-ylmethoxy)pyrazine, a key intermediate for the synthesis of complex molecules in drug development. By functionalizing the pyrazine core, researchers can systematically explore the chemical space to optimize the pharmacokinetic and pharmacodynamic properties of potential drug candidates.[1]

Mechanistic Insights: The Palladium Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[4] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.

The key steps are:

-

Oxidative Addition: A Pd(0) species inserts into the carbon-bromine bond of 2-Bromo-5-(pyridin-4-ylmethoxy)pyrazine to form a Pd(II) complex. The electron-deficient nature of the pyrazine ring facilitates this step.[5][6]

-

Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium center, displacing the halide. The base plays a critical role in forming a more nucleophilic "ate" complex from the boronic acid.[7][8]

-

Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst.[3]

dot graph "Suzuki-Miyaura_Catalytic_Cycle" { layout=circo; node [shape=box, style=filled, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

// Nodes Pd0 [label="Pd(0)Ln", fillcolor="#F1F3F4", fontcolor="#202124"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_Aryl [label="Ar-Pd(II)Ln-Br", fillcolor="#F1F3F4", fontcolor="#202124"]; Transmetalation [label="Transmetalation", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_Diaryl [label="Ar-Pd(II)Ln-Ar'", fillcolor="#F1F3F4", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Pd0 -> OxAdd [label="Ar-Br"]; OxAdd -> PdII_Aryl; PdII_Aryl -> Transmetalation [label="Ar'-B(OR)2\nBase"]; Transmetalation -> PdII_Diaryl; PdII_Diaryl -> RedElim; RedElim -> Pd0 [label="Ar-Ar'"]; } caption { label = "Figure 1: Catalytic Cycle of the Suzuki-Miyaura Reaction."; fontsize = 10; fontname = "Helvetica"; } }

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromo-5-(pyridin-4-ylmethoxy)pyrazine with Phenylboronic Acid

This protocol provides a general procedure that can be adapted for various aryl and heteroaryl boronic acids.

Materials:

-

2-Bromo-5-(pyridin-4-ylmethoxy)pyrazine

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃), anhydrous

-

1,4-Dioxane, anhydrous

-

Water, degassed

-

Argon or Nitrogen gas supply

-

Standard glassware for inert atmosphere reactions (Schlenk flask or equivalent)

Equipment:

-

Magnetic stirrer with heating plate

-

Inert atmosphere manifold (Schlenk line)

-

Syringes and needles

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates and developing chamber

-

Silica gel for column chromatography

Step-by-Step Procedure:

-

Reaction Setup:

-

To a flame-dried Schlenk flask, add 2-Bromo-5-(pyridin-4-ylmethoxy)pyrazine (1.0 mmol, 1.0 eq), phenylboronic acid (1.2 mmol, 1.2 eq), and anhydrous potassium carbonate (2.0 mmol, 2.0 eq).

-

In a separate vial, pre-mix palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).

-

Add the catalyst/ligand mixture to the Schlenk flask.

-

-

Inert Atmosphere:

-

Seal the flask with a rubber septum.

-

Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.

-

-

Solvent Addition:

-

Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe. A 4:1 to 5:1 ratio of dioxane to water is a common starting point.

-

-

Reaction Execution:

-

Immerse the flask in a preheated oil bath at 90 °C.

-

Stir the reaction mixture vigorously.

-

-

Monitoring the Reaction:

-

Monitor the progress of the reaction by TLC or LC-MS at regular intervals (e.g., every hour) until the starting material is consumed.

-

-

Workup:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, and filter.

-

-

Purification:

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.

-

Expertise & Experience: Troubleshooting and Optimization

While the Suzuki-Miyaura reaction is robust, challenges can arise, particularly when working with nitrogen-containing heterocycles.[9]

Troubleshooting Common Issues:

| Problem | Potential Cause(s) | Troubleshooting Steps |

| Low or No Conversion | Inactive catalyst, insufficient degassing, poor quality reagents. | Ensure a rigorous inert atmosphere. Use fresh, high-purity catalyst and ligand. Degas solvents thoroughly.[10] |

| Homocoupling of Boronic Acid | Presence of oxygen, non-optimal catalyst/ligand ratio. | Start with a Pd(0) source like Pd(PPh₃)₄. Use a slight excess of the boronic acid. Optimize the ligand-to-palladium ratio (typically 1:1 to 4:1).[6][10] |

| Protodeborylation/Dehalogenation | Presence of water or other proton sources. | Use anhydrous solvents and ensure the base is dry. For dehalogenation, consider switching to a carbonate or phosphate base and an aprotic solvent.[10] |

Optimization Workflow:

A systematic approach is key to optimizing reaction conditions for a new substrate or coupling partner.

dot graph "Optimization_Workflow" { graph [rankdir="TB"]; node [shape=box, style=filled, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

// Nodes Start [label="Initial Reaction\n(Standard Conditions)", fillcolor="#F1F3F4", fontcolor="#202124"]; ScreenCatalyst [label="Screen Pd Catalyst & Ligand", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; ScreenBase [label="Screen Base", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; ScreenSolvent [label="Screen Solvent System", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; OptimizeTemp [label="Optimize Temperature", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Optimized [label="Optimized Conditions", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> ScreenCatalyst; ScreenCatalyst -> ScreenBase [label="Select best catalyst/ligand"]; ScreenBase -> ScreenSolvent [label="Select best base"]; ScreenSolvent -> OptimizeTemp [label="Select best solvent"]; OptimizeTemp -> Optimized [label="Finalize temperature"]; } caption { label = "Figure 2: Logical Workflow for Reaction Optimization."; fontsize = 10; fontname = "Helvetica"; } }

Trustworthiness: Self-Validating Systems and Quality Control

To ensure the reliability and reproducibility of your results, incorporate the following practices:

-

Reagent Qualification: Always use high-purity, and when necessary, freshly opened or purified reagents. The quality of the boronic acid, catalyst, and base is paramount.

-

Inert Atmosphere Integrity: The exclusion of oxygen is critical to prevent catalyst deactivation and side reactions like homocoupling.[10] Ensure all glassware is properly dried and the inert gas supply is of high purity.

-

Consistent Monitoring: Employ a consistent method (TLC, LC-MS, or GC) to monitor reaction progress. This provides a reliable measure of reaction completion and can help identify the formation of byproducts.[[“]]

-

Product Characterization: Thoroughly characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry) to confirm its identity and purity.

By adhering to these principles, the described protocol becomes a self-validating system, providing confidence in the experimental outcomes.

References

-

Barder, T. E., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. Available at: [Link]

-

Nikishkin, N. I., & Gulevskaya, A. V. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry. Available at: [Link]

-

Barder, T. E., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. Available at: [Link]

-

Barder, T. E., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. DSpace@MIT. Available at: [Link]

-

Barder, T. E., et al. (2013). Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. Semantic Scholar. Available at: [Link]

-

Pautigny, C., et al. (2012). Palladium Catalyzed One-Pot Sequential Suzuki Cross-Coupling–Direct C–H Functionalization of Imidazo[1,2-a]pyrazines. Organic Letters. Available at: [Link]

-

Zhang, L., et al. (2018). Development of DNA-Compatible Suzuki-Miyaura Reaction in Aqueous Media. Bioconjugate Chemistry. Available at: [Link]

-

Lima, F., et al. (2019). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ACS Catalysis. Available at: [Link]

-

ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids a. Retrieved from [Link]

-

ResearchGate. (n.d.). The PYZ‐TA@Pd NPs catalyzed Suzuki cross–coupling reaction for preparation of pyrazine‐derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). A Protocol for Ligand Free Suzuki–Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Retrieved from [Link]

-

Pathak, T. P., & Kool, E. T. (2012). Posttranscriptional Suzuki-Miyaura Cross-Coupling Yields Labeled RNA for Conformational Analysis and Imaging. Current Protocols in Nucleic Acid Chemistry. Available at: [Link]

-

Vantourout, J. C., et al. (2019). Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts. Organic Process Research & Development. Available at: [Link]

-

Jorda, R., et al. (2016). Application of Pd-Catalyzed Cross-Coupling Reactions in the Synthesis of 5,5-Dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazoles that Inhibit ALK5 Kinase. The Journal of Organic Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reaction of free N−H containing chloro heterocycles using XPhos Pd G2 precatalyst. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

wwjmrd.com. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. Retrieved from [Link]

-

Hartwig, J. F., et al. (2018). Suzuki-Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. Available at: [Link]

-

Chemistry World. (2017). Suzuki–Miyaura–hydrogenation targets 3D drugs. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Lecker, R. M., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. Available at: [Link]

-

ResearchGate. (n.d.). Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes. Retrieved from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. Available at: [Link]

-

Wordpress. (n.d.). Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations. Retrieved from [Link]

-

Consensus Academic Search Engine. (n.d.). Suzuki Reaction General Procedure. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-5-[(4-methoxyphenyl)methoxy]pyrazine. Retrieved from [Link]

-

Organic Syntheses. (2020). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Retrieved from [Link]

-

Campos, J. M., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

ResearchGate. (2021). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Retrieved from [Link]

-

Kwan, A. T., et al. (2015). Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. Chemistry – A European Journal. Available at: [Link]

-

ResearchGate. (2025). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Retrieved from [Link]

-

MilliporeSigma. (n.d.). 5-Bromo-2-(pyridin-4-ylmethoxy)pyridine. Retrieved from [Link]

- Google Patents. (n.d.). CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine.

-

MDPI. (n.d.). Special Issue : Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. wwjmrd.com [wwjmrd.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]

- 6. Yoneda Labs [yonedalabs.com]

- 7. researchgate.net [researchgate.net]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. consensus.app [consensus.app]

Strategic Diversification of a Privileged Scaffold: Preparation of Novel Heterocyclic Ligands from 2-Bromo-5-(pyridin-4-ylmethoxy)pyrazine

An Application Note for Medicinal and Synthetic Chemists

Abstract

The pyrazine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its unique electronic properties and ability to participate in hydrogen bonding.[1][2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of novel and diverse heterocyclic ligands starting from the versatile building block, 2-Bromo-5-(pyridin-4-ylmethoxy)pyrazine. We present detailed, field-proven protocols for leveraging modern palladium-catalyzed cross-coupling reactions—specifically Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination—to strategically modify this core structure. The causality behind experimental choices, troubleshooting common challenges such as catalyst inhibition, and best practices for reaction setup and purification are discussed in detail to ensure reliable and efficient synthesis.

Introduction: The Value of the Pyrazine Scaffold

Pyrazine and its derivatives have garnered significant attention in drug discovery for their wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][4][5] The six-membered aromatic ring with two para-nitrogen atoms creates an electron-deficient system that can be crucial for binding interactions with biological targets.[6] The starting material, 2-Bromo-5-(pyridin-4-ylmethoxy)pyrazine, is an ideal precursor for library synthesis. It features:

-

A reactive bromo handle at the 2-position, primed for various cross-coupling reactions.

-

A pyridin-4-ylmethoxy side chain , which can enhance solubility and provide an additional vector for target engagement.

This guide focuses on transforming this building block into three major classes of novel ligands: bi-heterocyclic systems, alkynyl-linked conjugates, and amino-pyrazine derivatives.

Synthetic Workflow Overview

The diversification of the 2-bromo-pyrazine core relies on well-established, yet nuanced, palladium-catalyzed cross-coupling reactions. The choice of reaction pathway dictates the nature of the newly formed bond and the resulting molecular architecture.

Figure 1: General synthetic pathways from the starting material.

Protocol I: C-C Bond Formation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between the pyrazine core and various aryl or heteroaryl boronic acids/esters.[7][8] This is arguably the most common method for constructing biaryl scaffolds in drug discovery.[9]

Mechanistic Rationale

The reaction proceeds via a catalytic cycle involving a palladium(0) species.[8] Key steps include the oxidative addition of the aryl bromide to the Pd(0) center, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the product and regenerate the catalyst.

Causality: The choice of ligand and base is critical. The nitrogen atoms in both the pyrazine and pyridine rings can coordinate to the palladium catalyst, inhibiting its activity.[10] Therefore, using bulky, electron-rich phosphine ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) helps shield the palladium center and promote the desired catalytic cycle.[10] An inorganic base like K₂CO₃ is typically sufficient and well-tolerated.

Detailed Experimental Protocol

-

Reagent Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add 2-Bromo-5-(pyridin-4-ylmethoxy)pyrazine (1.0 equiv.), the desired arylboronic acid or pinacol ester (1.2-1.5 equiv.), and potassium carbonate (K₂CO₃, 2.0-3.0 equiv.).

-

Catalyst Addition: Add the palladium catalyst, such as Pd(dppf)Cl₂ (2-5 mol%).

-

Inert Atmosphere: Seal the flask with a rubber septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. This is crucial as oxygen can interfere with the catalyst.

-

Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 or 5:1 ratio), via syringe. The water is essential for the transmetalation step.

-

Reaction: Immerse the flask in a preheated oil bath at 80-100 °C and stir vigorously.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

Protocol II: C-C Bond Formation via Sonogashira Coupling

The Sonogashira coupling provides a powerful method for installing an alkyne moiety, creating a rigid linear linker between the pyrazine core and another functional group.[11][12] This reaction involves a palladium catalyst and a copper(I) co-catalyst.[13]

Mechanistic Rationale & Key Considerations

The mechanism involves two interconnected catalytic cycles.[11] The palladium cycle is similar to the Suzuki coupling, while the copper cycle facilitates the formation of a copper(I) acetylide intermediate, which then participates in the transmetalation step with the palladium complex.

Causality: A common side reaction is the homocoupling of the terminal alkyne (Glaser coupling), which is often promoted by oxygen.[14] Therefore, maintaining a strictly anaerobic (oxygen-free) environment is paramount for high yields of the cross-coupled product. The choice of an amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is standard as it serves both as a base and often as the solvent.

Detailed Experimental Protocol

-

Reagent Preparation: To a flame-dried Schlenk flask, add 2-Bromo-5-(pyridin-4-ylmethoxy)pyrazine (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper co-catalyst (e.g., CuI, 5-10 mol%).

-

Inert Atmosphere: Seal the flask, and rigorously evacuate and backfill with Argon three times.

-

Solvent and Reagent Addition: Add an anhydrous, degassed amine base (e.g., Et₃N or a mixture of DMF/Et₃N) via syringe. Then, add the terminal alkyne (1.1-1.2 equiv.) dropwise while stirring.

-

Reaction: Stir the reaction at room temperature or heat gently (40-60 °C) if necessary. The reaction is often rapid.

-

Monitoring: Monitor by TLC or LC-MS for the disappearance of the starting bromide (typically 1-6 hours).

-

Work-up: Once complete, concentrate the mixture under reduced pressure. Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with aqueous ammonium chloride (NH₄Cl) to remove copper salts, followed by water and brine.

-

Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Protocol III: C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a transformative reaction for constructing carbon-nitrogen bonds, allowing for the direct coupling of primary or secondary amines to the pyrazine ring.[15][16]

Mechanistic Rationale & Overcoming Challenges

Figure 2: Simplified Buchwald-Hartwig catalytic cycle.

Causality (The Critical Challenge): The amination of 2-halopyridines and pyrazines is notoriously difficult.[17] The lone pair of electrons on the ring nitrogen can strongly coordinate to the palladium center, effectively acting as a catalyst poison and halting the cycle.[10][17] To overcome this, highly specialized ligands are required. Bulky, electron-rich biaryl phosphine ligands (e.g., Xantphos, XPhos, RuPhos) are essential.[17] These ligands create a sterically hindered environment around the palladium, which disfavors coordination by the compact pyrazine nitrogen while still allowing the catalytic cycle to proceed. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is also required.

Detailed Experimental Protocol

-

Reagent Preparation (Glovebox Recommended): In an oven-dried Schlenk tube or sealed vial inside a glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv.).

-

Reagent Addition: Add the 2-Bromo-5-(pyridin-4-ylmethoxy)pyrazine (1.0 equiv.) and the desired primary or secondary amine (1.1-1.2 equiv.).

-

Solvent Addition: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

-

Reaction: Seal the tube or vial tightly and heat in an oil bath at 80-110 °C with vigorous stirring. For volatile amines, using a sealed tube is mandatory to prevent evaporation.[18][19]

-

Monitoring: Monitor the reaction by LC-MS. These reactions can take from 6 to 24 hours. A color change from yellow to reddish-brown is typical; the formation of a fine black precipitate (palladium black) indicates catalyst decomposition.[17]

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a short plug of Celite® to remove palladium residues. Wash the filtrate with water and brine.

-

Purification: Dry the organic layer over Na₂SO₄, filter, concentrate, and purify by flash column chromatography.

Summary of Synthetic Applications and Expected Outcomes

The protocols described enable the synthesis of a wide array of novel ligands. The following table summarizes the expected transformations and general conditions.